Boc-(R)-alpha-(3-phenyl-allyl)-proline
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Description
The compound “4-((E)-3-PHENYL-ALLYL)-MORPHOLINE” is a chemical product offered by BOC Sciences . It has a molecular formula of C13H17NO and a molecular weight of 203.28018 .
Molecular Structure Analysis
The molecular structure of “4-((E)-3-PHENYL-ALLYL)-MORPHOLINE” includes a morpholine ring attached to a phenyl-allyl group . The InChI Key is UDSHBISYNCGDRX-QPJJXVBHSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-((E)-3-PHENYL-ALLYL)-MORPHOLINE” are not fully detailed in the resources I found . For comprehensive information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or consult with a chemist.Scientific Research Applications
Synthesis and Derivatives
- Boc-(R)-α-phenylproline ethyl ester was prepared starting from racemic phenylglycine, undergoing processes such as allylation, enzymatic resolution, and hydroboration-oxidation. This synthesis pathway highlights the compound's utility in creating protected proline derivatives for further chemical manipulation (Betsbrugge, Tourwé, Kaptein, Kierkels, & Broxterman, 1997).
Catalytic Applications
- Boc-l-proline was used as a chiral ligand for the enantioselective addition of phenylacetylene to aromatic aldehydes, showcasing its role in asymmetric catalysis and expanding the utility of proline in chemical syntheses (Zhou, Wang, Xu, Yan, Liu, Gao, & Da, 2004).
Conformational and Structural Studies
- The conformation of a 16-residue peptide containing Boc-(R)-alpha-(3-phenyl-allyl)-proline was analyzed, revealing a structure that transitions from a 3(10)-helix to an alpha-helix and ends in a spiral of three beta-bends. This study illustrates the compound's influence on peptide secondary structure, crucial for understanding peptide function and designing biomimetics (Karle, Flippen-Anderson, Sukumar, & Balaram, 1987).
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-7,9-11H,8,12-14H2,1-3H3,(H,21,22)/b11-7+/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMUTXFJZDGZLP-SSVWKNEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(C/C=C/C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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